Thiazopyr

Description

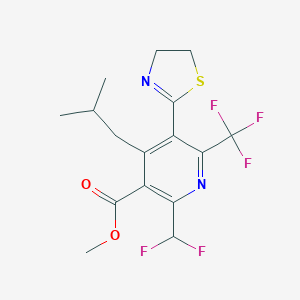

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(difluoromethyl)-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F5N2O2S/c1-7(2)6-8-9(15(24)25-3)11(13(17)18)23-12(16(19,20)21)10(8)14-22-4-5-26-14/h7,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJZJEYQBAAWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NC(=C1C(=O)OC)C(F)F)C(F)(F)F)C2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032488 | |

| Record name | Thiazopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light orange solid; [Merck Index] Light tan solid with an odor of sulfur; [HSDB] Light tan crystalline solid; [MSDSonline] | |

| Record name | Thiazopyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents at 20 °C (g/100 ml): methanol = 28.7; hexane = 3.06, In water, 2.5 mg/l @ 20 °C | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3777 g/ml @ 25 °C | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000225 [mmHg], 2.25X10-6 mm Hg @ 25 °C | |

| Record name | Thiazopyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light tan granular solid, Light tan crystalline solid | |

CAS No. |

117718-60-2 | |

| Record name | Thiazopyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117718-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazopyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEQ9R142XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77.3-79.1 °C | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Research on Thiazopyr S Biological Activity in Plants

Elucidation of Molecular Target Sites in Plant Physiology

Research into the mode of action of thiazopyr (B54509) has identified its primary impact at the cellular level, specifically on the machinery responsible for cell division. nih.gov Unlike herbicides that inhibit germination, this compound affects young, developing seedlings by disrupting the formation of new cells, which is crucial for growth. ucanr.edu

Microtubule Assembly Inhibition and Cell Division Disruption

This compound functions as a potent mitotic poison, effectively inhibiting cell division. ucanr.eduucanr.edu The core of this inhibitory action lies in its disruption of microtubule dynamics. ucanr.edu Microtubules are essential protein filaments that form part of the cytoskeleton and play a critical role in various cellular processes, including the segregation of chromosomes during mitosis. nih.gov

This compound's precise binding site has been a subject of investigation. While it is established that it disrupts microtubule function, some research suggests it does not bind directly to tubulin, the primary protein component of microtubules. ucanr.edulsuagcenter.com Instead, it is hypothesized to bind to a different microtubule-associated protein (MAP). ucanr.edulsuagcenter.com This interaction leads to a shortening of the microtubules. ucanr.edu This is a point of contrast with dinitroaniline herbicides, which are known to bind directly to tubulin to inhibit its polymerization. lsuagcenter.comnih.gov Regardless of the specific binding partner, the ultimate effect is the loss of functional microtubules, which fatally disrupts the process of cell division. ucanr.edulsuagcenter.com This disruption is most pronounced in the meristematic areas of young shoots and roots. ucanr.edu

Key Research Findings on this compound's Impact on Microtubule Assembly

| Finding | Description | Source(s) |

|---|---|---|

| Primary Target | Cell division (Mitosis) | ucanr.eduucanr.edu |

| Mechanism | Disruption of microtubule assembly and function | ucanr.edu |

| Binding Site | Does not bind directly to tubulin; may bind to a microtubule-associated protein | ucanr.edulsuagcenter.com |

| Effect on Microtubules | Causes shortening of microtubules | ucanr.edu |

| Result | Inhibition of cell division, particularly in meristematic tissues | ucanr.eduucanr.edu |

Accumulation of Mitotic Cells in Prometaphase

The disruption of microtubule function by this compound leads to a specific arrest of the cell cycle. Mitosis is a continuous process divided into several stages: prophase, prometaphase, metaphase, anaphase, and telophase. This compound's action causes an accumulation of mitotic cells specifically in the late prometaphase stage. ucanr.edu During a normal prometaphase, microtubules from the mitotic spindle attach to the kinetochores of chromosomes to facilitate their alignment at the metaphase plate. The shortened and dysfunctional microtubules resulting from this compound exposure are unable to properly form the spindle fibers needed to capture and align the chromosomes. ucanr.edulsuagcenter.com This failure prevents the cells from progressing to metaphase, leading to a halt in the cell cycle at this critical checkpoint. lsuagcenter.com

Biochemical Pathways Affected by this compound in Plants

The molecular actions of this compound trigger a cascade of effects on crucial biochemical pathways, ultimately leading to the cessation of plant growth. These effects are a direct consequence of the initial disruption of microtubule structures.

Impact on Spindle Microtubule Formation

The mitotic spindle is a complex apparatus composed of microtubules, essential for the accurate segregation of duplicated chromosomes into two daughter cells. nih.gov this compound directly undermines the formation of this structure. nih.gov By causing the shortening of microtubules, this compound prevents them from polymerizing to the necessary length to form a functional bipolar spindle. ucanr.edu The resulting spindle fibers are too short to span the cell and properly attach to chromosomes, leading to multipolar mitosis and a failure of normal chromosome separation. ucanr.edu This direct interference with the spindle apparatus is the central mechanism by which this compound inhibits mitosis. lsuagcenter.com

Summary of this compound's Effect on Mitotic Stages

| Mitotic Stage | Normal Function | Effect of this compound | Source(s) |

|---|---|---|---|

| Prophase | Chromosomes condense, spindle fibers emerge. | Sequence proceeds normally initially. | lsuagcenter.com |

| Prometaphase | Spindle microtubules attach to chromosomes. | Arrest occurs here. Shortened microtubules fail to form a functional spindle, preventing chromosome alignment. | ucanr.edu |

| Metaphase | Chromosomes are aligned at the metaphase plate. | Cells are unable to reach this stage. | lsuagcenter.com |

| Anaphase/Telophase | Sister chromatids separate, new nuclei form. | Not reached due to prometaphase arrest. | ucanr.edu |

Interruption of Cellular Proliferation Processes

Cellular proliferation, the process of cell growth and division, is fundamental for plant development. nih.gov This process is particularly active in meristems, the regions responsible for primary and lateral growth. ucanr.edu By inhibiting mitosis, this compound directly interrupts cellular proliferation in these vital growing points. ucanr.eduucanr.edu The inability of cells to divide leads to observable macroscopic symptoms, such as the swelling of root tips, which become club-shaped because the cells cannot divide but may continue to expand isodiametrically. ucanr.edu This results in stunted growth, poorly developed root systems with few lateral roots, and ultimately the death of the susceptible seedling. ucanr.eduucanr.edu

Metabolism and Biotransformation of Thiazopyr

Metabolic Pathways in Plants

Major routes of Thiazopyr (B54509) metabolism in plants include sulfur oxidation, thiazoline (B8809763) ring opening, methyl ester hydrolysis, and transformation of the isobutyl side chain epa.govepa.gov.

Oxidation reactions are a primary pathway for this compound metabolism in plants, with the thiazoline ring being a key site for these transformations researchgate.netresearchgate.netresearchgate.net. Specifically, both the sulfur and carbon atoms within the thiazoline ring are susceptible to oxidation by plant oxygenases researchgate.netresearchgate.netgoogle.com. The sulfur atom can be sequentially oxidized to its corresponding sulfoxide (B87167) and sulfone metabolites researchgate.netresearchgate.net. Oxidation of the carbon atoms in the thiazoline ring can lead to carbinolimine intermediates, which may then undergo dehydration or rearrangements, ultimately resulting in the opening of the thiazoline ring researchgate.netresearchgate.net.

De-esterification is a significant metabolic pathway for this compound in plants researchgate.netacs.org. This process transforms this compound into its corresponding monoacid metabolite researchgate.netepa.govresearchgate.netacs.org. Crucially, this transformation results in a substantial loss of herbicidal activity, with the acidic metabolite possessing less than 1% of the original herbicidal activity of this compound researchgate.netresearchgate.netacs.org. This deactivation mechanism is a key factor in plant tolerance to the herbicide researchgate.netacs.orgacs.orgbioone.org.

Plant mono-oxygenases, particularly cytochrome P450 (CYP450) enzymes, play a predominant role in the metabolism of this compound researchgate.netresearchgate.net. These enzymes are a superfamily of heme-containing mono-oxygenases found in all kingdoms of life, including plants, where they are involved in the metabolism of xenobiotics like pesticides researchgate.netebi.ac.uk. Studies have shown that this compound metabolism in plants, such as pigweed (Amaranthus retroflexus L.), is significantly inhibited by known cytochrome P450 monooxygenase inhibitors, including tetcyclacis (B1681278) and piperonyl butoxide researchgate.netresearchgate.netdntb.gov.ua. This strong inhibition suggests that plant mono-oxygenases are primarily responsible for this compound degradation researchgate.netresearchgate.net.

Esterases are also involved in the hydrolytic deactivation of this compound in plants researchgate.netacs.orgacs.orgbioone.org. These enzymes catalyze the hydrolysis of the ester bond in this compound, converting it to the less herbicidally active monoacid researchgate.netresearchgate.netacs.orgacs.orgbioone.orgnih.gov. Esterase-mediated hydrolysis is a single-step deactivation process that does not require cofactors acs.orgacs.org. Research has demonstrated that esterases can hydrolyze this compound and other pyridine (B92270) herbicides with sufficient catalytic activity to deactivate residues found in plants acs.orgacs.org. For instance, a 60 kDa esterase (RLE3) purified from rabbit liver was shown to de-esterify this compound, and its expression in transgenic tobacco and tomato plants conferred resistance to the herbicide researchgate.netacs.orgacs.orgbioone.org.

While similar metabolic pathways for this compound have been observed across various plant species, there are notable differences in the rates of degradation researchgate.netepa.gov. For example, pigweed (Amaranthus retroflexus L.) has demonstrated the fastest metabolism of this compound among the species examined researchgate.net. This suggests that the efficiency and extent of metabolic processes can vary significantly between different plant species researchgate.netbioone.org.

In lemon, cotton, and peanuts, the breakdown of this compound leads to many low-level polar metabolites epa.govepa.gov. For instance, in cotton, approximately 8 metabolites were identified, 13 in peanuts, and 12 in lemons epa.gov. The low level of this compound activity observed in lemon metabolism studies suggests that metabolites containing the intact pyridine ring show negligible translocation from the soil to the fruit epa.gov. In cotton, the metabolism was extensive, with a significant portion of the total radioactivity being extractable from leaves, and a large number of discrete peaks resolved by HPLC, indicating diverse metabolites epa.govepa.gov.

The following table summarizes the number of identified metabolites in specific crop systems:

| Crop System | Number of Identified Metabolites | Reference |

| Lemon | 12 | epa.gov |

| Cotton | 8 | epa.gov |

| Peanuts | 13 | epa.gov |

Table 1: Identified this compound Metabolites in Specific Crop Systems

Environmental Fate and Degradation Dynamics of Thiazopyr

Degradation in Soil Environments

The degradation of thiazopyr (B54509) in soil environments is influenced by several factors, including microbial activity and soil characteristics.

Aerobic and Anaerobic Soil Metabolism Kinetics

This compound undergoes degradation in aerobic soil conditions. Reported half-lives for aerobic soil metabolism vary depending on soil type and conditions. In laboratory studies, this compound degraded with half-lives of 111 days in loam soil and 437 days in sandy loam soil epa.gov. Another study reported a half-life of approximately 75 days at 25 °C and 60% water-holding capacity of the soil bldpharm.comgoogle.com. Under controlled laboratory conditions, half-lives at 15 °C and 30 °C were 133 days and 43 days, respectively, indicating a temperature-dependent degradation rate bldpharm.comsigmaaldrich.comherts.ac.uk. Field dissipation studies have shown faster degradation, with half-lives ranging from 12 to 14 days in some field studies bldpharm.comsigmaaldrich.comherts.ac.uk. The average half-life from 14 field dissipation studies across the United States was reported as 85 days epa.gov.

Table 1: this compound Aerobic Soil Half-Lives

| Condition/Soil Type | Half-Life (days) | Source |

| Loam soil (aerobic) | 111 | epa.gov |

| Sandy loam soil (aerobic) | 437 | epa.gov |

| 25 °C, 60% water-holding capacity | ~75 | bldpharm.comgoogle.com |

| 15 °C (controlled) | 133 | bldpharm.comsigmaaldrich.comherts.ac.uk |

| 30 °C (controlled) | 43 | bldpharm.comsigmaaldrich.comherts.ac.uk |

| Field average (14 studies) | 85 | epa.gov |

| Field studies (range) | 12-14 | bldpharm.comsigmaaldrich.comherts.ac.uk |

Role of Microbial Degradation in Soil Dissipation

Microbial degradation plays a significant role in the dissipation of this compound in soil. Incubation studies conducted with sterile soils demonstrated a substantial decrease in the degradation rate, indicating that microorganisms are the primary pathway for this compound degradation in the soils examined bldpharm.comgoogle.com. This suggests that biological processes mediated by soil microbes are crucial for the breakdown of the compound bldpharm.comsigmaaldrich.comherts.ac.uk.

Influence of Soil Characteristics (e.g., Organic Matter, pH, Temperature) on Degradation Rates

Soil characteristics significantly influence the degradation rates of this compound.

Organic Matter: The addition of fresh compost to soil has been observed to markedly decrease the rate of this compound degradation. However, compost that had been mineralized in the field after annual additions had only a minor influence on the degradation rate bldpharm.comgoogle.com.

pH: this compound's stability in aqueous solutions is pH-dependent. It remains stable in sterile aqueous buffered solutions at pH 4 and 5. However, hydrolysis was observed at pH 7 and 9, with predicted half-lives of 3394 days and 64 days, respectively epa.gov. In both instances, the hydrolysis product was this compound monoacid epa.gov.

Temperature: Temperature directly impacts the degradation rate of this compound in soil. Controlled laboratory studies showed that half-lives decreased significantly with increasing temperature, from 133 days at 15 °C to 43 days at 30 °C bldpharm.comsigmaaldrich.comherts.ac.uk.

Formation and Persistence of Soil Metabolites (e.g., Monoacid)

This compound undergoes extensive and rapid degradation in soil, leading to the formation of numerous polar metabolites haz-map.comepa.gov. The major soil metabolite identified is this compound monoacid epa.govepa.gov. This monoacid is formed primarily through the ester hydrolysis of the parent this compound compound epa.gov.

The monoacid metabolite is typically detected in very low amounts in topsoils epa.gov. Field studies indicate that the monoacid dissipates at a rate comparable to or even faster than this compound itself epa.gov. While this compound itself has very low water solubility, its monoacid metabolite is adsorbed to only a slight extent by soils, suggesting that its mobility in soil might be moderate or greater epa.gov. The transformation of this compound to its monoacid metabolite results in a loss of herbicidal activity.

Degradation in Aquatic Systems

This compound also undergoes degradation in aquatic environments, primarily through photolysis.

Photolytic Degradation Pathways

Photodegradation is a significant abiotic transformation pathway for this compound in aquatic systems epa.gov. This compound degrades rapidly through photolysis in water epa.gov. Studies using artificial sunlight at 25 °C in sterile aqueous pH 5 buffer solutions showed that this compound degraded with half-lives of 7.8 days in unsensitized solutions and 20.8 days in humic acid-sensitized solutions epa.gov. Photodegradation is an important process that can lead to bond scission, cyclization, and rearrangement of the pesticide molecule in the aquatic environment.

Table 2: this compound Aquatic Photolytic Half-Lives

| Condition | Half-Life (days) | Source |

| Unsensitized aqueous pH 5 buffer (artificial sunlight, 25 °C) | 7.8 | epa.gov |

| Humic acid-sensitized aqueous pH 5 buffer (artificial sunlight, 25 °C) | 20.8 | epa.gov |

Chemical Synthesis and Derivatization Strategies for Thiazopyr and Analogues

Synthetic Routes to the Core Pyridine-Thiazole Structure

The fundamental pyridine-thiazole structure, central to Thiazopyr's activity, is typically constructed through multi-component reactions that facilitate the formation of both heterocyclic rings. The synthesis of This compound (B54509) and dithiopyr (B166099), a related herbicide, follows similar synthetic routes wikipedia.org.

The initial steps for both this compound and dithiopyr involve a cyclocondensation reaction between 3-methylbutanal (B7770604) (PubChem CID: 11552) and ethyl 4,4,4-trifluoro-3-oxobutanoate (PubChem CID: 67793) fishersci.comwikipedia.orgamericanelements.comwikipedia.orgfishersci.co.uk. This reaction yields a tetrahydro-2H-pyran intermediate (compound 1), which is subsequently converted into a common intermediate (compound 2) shared by both dithiopyr and this compound fishersci.comwikipedia.orgamericanelements.comwikipedia.orgfishersci.co.uk.

Hantzsch Dihydropyridine (B1217469) Synthesis

A key method for constructing the pyridine (B92270) ring, a crucial component of the this compound core, involves the Hantzsch dihydropyridine synthesis wikipedia.orgmassbank.jp. This base-catalyzed intermolecular cyclization is a foundational step in the synthesis of dithiopyr, this compound, and related compounds, leading to the formation of dihydropyridines wikipedia.org. The Hantzsch reaction is a multicomponent condensation involving an aldehyde, two equivalents of a β-keto ester, and an amine (or ammonia) uni.luuni.lu. Following the formation of the dihydropyridine, subsequent oxidation or dehydrogenation steps yield pyridine-3,5-dicarboxylates, which can then be decarboxylated to produce the desired pyridine derivatives uni.lu. Ethyl 4,4,4-trifluoroacetoacetate (PubChem CID: 67793) is a common starting material utilized in this synthesis wikipedia.orgmassbank.jp.

Cyclocondensation and Carboxylation Approaches

Cyclocondensation reactions are broadly employed for the synthesis of trifluoromethylpyridine derivatives, which include this compound fishersci.comwikipedia.orgwikipedia.org. As noted, the synthesis of this compound specifically initiates with a cyclocondensation reaction involving 3-methylbutanal (PubChem CID: 11552) and ethyl 4,4,4-trifluoro-3-oxobutanoate (PubChem CID: 67793) fishersci.comwikipedia.orgamericanelements.comwikipedia.orgfishersci.co.uk. Another approach to prepare 3,5-pyridinedicarboxylates, such as those found in this compound, involves cyclocondensation and carboxylation starting from trifluoroacetonitrile (B1584977) (PubChem CID: 67710) wikipedia.orgmassbank.jp.

Common trifluoromethyl-containing building blocks utilized in these cyclocondensation reactions include:

Ethyl 2,2,2-trifluoroacetate

2,2,2-trifluoroacetyl chloride

Ethyl 4,4,4-trifluoro-3-oxobutanoate (PubChem CID: 67793)

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one wikipedia.orgwikipedia.org

Carboxylation approaches are also relevant in the derivatization of this compound. After the initial core synthesis, hydrolysis of ester groups, such as the methyl carboxylate group present in this compound (PubChem CID: 91776) wikipedia.orgfishersci.canih.gov, followed by further derivatization, can yield a variety of active analogues wikipedia.orgmassbank.jp.

Key Intermediates and Reaction Mechanisms

Understanding the key intermediates and reaction mechanisms is crucial for optimizing the synthesis of this compound. In the cyclocondensation leading to the this compound core, a tetrahydro-2H-pyran intermediate (compound 1) is formed, which then transforms into a common intermediate (compound 2) for both dithiopyr and this compound fishersci.comwikipedia.orgamericanelements.comwikipedia.orgfishersci.co.uk.

Functionalization and Modification of this compound's Molecular Structure

Beyond the core synthesis, this compound's molecular structure can be further functionalized and modified to create a diverse range of analogues, often with altered biological activities or improved properties. Derivatization of the carboxylic acid group, formed after hydrolysis of the ester, can lead to various active analogues including esters, thioesters, amides, and derivatives containing halogens, amino, alkoxy, and alkylthio groups wikipedia.orgmassbank.jp.

Modifications on the Pyridine Ring

This compound is fundamentally a pyridine-based herbicide wikipedia.orgwikipedia.org. Modifications on the pyridine ring are a common strategy in the development of trifluoromethylpyridine (TFMP) derivatives, which encompass this compound. Historically, 3- or 5-trifluoromethyl-substituted pyridines were prevalent before 1990, while more recent trends show an increase in 6-trifluoromethyl-substituted pyridine derivatives. 4-trifluoromethyl-substituted pyridine moieties are less frequently observed in commercial agrochemicals fishersci.comwikipedia.orgwikipedia.org.

Synthetic strategies for modifying the pyridine ring include:

Chlorine/Fluorine Exchange: This method involves the exchange of chlorine atoms with fluorine atoms using trichloromethylpyridine fishersci.comwikipedia.orgwikipedia.org.

Direct Trifluoromethylation: The introduction of a trifluoromethyl group onto the pyridine ring can be achieved through chlorination and fluorination of picoline wikipedia.org.

Control of Halogenation: The number of chlorine atoms introduced to the pyridine ring can be precisely controlled by adjusting the molar ratio of chlorine gas and the reaction temperature, although the formation of multi-chlorinated by-products remains a possibility fishersci.com.

Research has explored the impact of pyridine ring modifications on herbicidal activity. For instance, some trifluoromethylpyridine analogues featuring a 2-methoxy-4-(trifluoromethyl)phenyl group demonstrated high herbicidal activity against grass species but caused significant injury to wheat, unlike pyridine analogues fishersci.comamericanelements.com. Furthermore, novel heterocyclic compounds containing pyridine moieties have been synthesized through condensation reactions, demonstrating the versatility of the pyridine ring for structural variation nih.govnih.govthegoodscentscompany.com.

Modifications on the Thiazole (B1198619) Ring

This compound contains a 4,5-dihydro-1,3-thiazol-2-yl group wikipedia.orgfishersci.canih.gov, which is a dihydrothiazole ring. The thiazole ring itself is a five-membered, unsaturated, planar, π-excessive heteroaromatic system with one sulfur atom and one pyridine-type nitrogen atom at position 3 labsolu.ca.

Modifications and functionalization of the thiazole ring can occur at various positions:

Oxidation: The sulfur atom within the thiazoline (B8809763) ring of this compound can undergo sequential oxidation to form corresponding sulfoxide (B87167) and sulfone metabolites, indicating a site for potential modification massbank.jp.

Substituent Variation: Novel thiazole carboxamide derivatives have been designed with hydroxyl or alkoxy substituents at the 4-position of the thiazole ring nih.gov. Synthetic routes for compounds like ethyl 4-hydroxy-2-methyl thiazole-5-carboxylate and ethyl 4-alkoxy-2-methyl thiazole-5-carboxylate have been reported nih.gov.

Ring Activation and Cleavage: In certain thiazolo[4,5-b]pyridines, the thiazole moiety can be activated by borohydride (B1222165) reagents while leaving the pyridine unit unaffected. Conversely, treatment with silane (B1218182) reagents at elevated temperatures can lead to the cleavage of the thiazole ring, resulting in the formation of disulfides.

Electrophilic and Nucleophilic Attack: The C5 position is the primary site for electrophilic substitution on the thiazole ring, followed by C4, while the electronically poor C2 position is susceptible to nucleophilic attack labsolu.ca.

Hantzsch Thiazole Synthesis: The classical Hantzsch thiazole synthesis, involving the reaction of α-haloketones or aldehydes with thioamides, is a fundamental method for constructing the thiazole ring system uni.lulabsolu.ca.

Recent advancements in thiazole synthesis emphasize environmentally benign approaches, including multi-component single-pot reactions, the use of recyclable catalysts, green solvents, and techniques such as ultrasonic-mediated and microwave-assisted synthesis uni.lu. The incorporation of a pyridine moiety into novel thiazole derivatives has also been explored thegoodscentscompany.com.

Alterations of the Isobutyl Side Chain

While specific synthetic derivatization strategies focusing on the isobutyl side chain of this compound for novel analogues are not extensively detailed in the provided literature, metabolic studies offer insights into the transformations this moiety undergoes in biological systems. In both plants and animals, the isobutyl side chain of this compound is subject to metabolic alterations. epa.govresearchgate.net For instance, in laying hens, a carboxylic acid metabolite found in the liver and excreta was observed to originate from the oxidation at C-3 of the isobutyl side chain of a nitrile ester metabolite. researchgate.net In plants, the transformation of the isobutyl side chain constitutes one of the primary metabolic pathways for this compound, contributing to the formation of approximately 30 identified metabolites. epa.gov These metabolic insights suggest potential sites for modification in synthetic endeavors, although direct synthetic strategies for derivatization at this specific position to yield new compounds with altered properties are not explicitly described.

Design and Synthesis of Novel this compound Derivatives for Enhanced or Altered Biological Activities

The design and synthesis of novel this compound derivatives aim to optimize existing biological activities, such as herbicidal efficacy, or to explore new therapeutic applications, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties.

This compound functions as a pre-emergence herbicide, effectively controlling weeds by inhibiting cell division through the disruption of microtubule assembly. herts.ac.ukepa.govjst.go.jp It belongs to the HRAC Group 3 herbicides, which include dithiopyr, sharing the characteristic of having bis-pentafluoro alkyl substitutions on a pyridine ring. jst.go.jpcambridge.org These compounds are known for their high unit activity and low water solubility, binding tightly to organic matter. researchgate.net

Research indicates that the biotransformation of this compound to its corresponding acidic metabolite significantly reduces its herbicidal activity, often to less than 1% of the parent compound's efficacy. researchgate.netresearchgate.net This deactivation pathway involves the hydrolysis of the methyl ester and oxidation of the thiazoline ring, alongside transformations of the isobutyl side chain. epa.govresearchgate.net Therefore, strategies for optimizing herbicidal activity would likely focus on modifying the molecule to resist such metabolic deactivation while maintaining its microtubule assembly inhibition.

The thiazolopyrimidine scaffold has been a subject of interest for its potential anti-inflammatory properties. ontosight.aiontosight.ai Studies have explored the synthesis of novel compounds containing this core structure for their analgesic and anti-inflammatory effects. For example, new thiadiazolothienopyrimidinones were synthesized, and the impact of various substituents on their anti-inflammatory activity was investigated. nih.gov While not direct this compound derivatives, these studies highlight the therapeutic potential of related heterocyclic systems.

Specific examples of thiazolopyrimidine derivatives that have shown anti-inflammatory activity include certain pyrazolyl benzenesulfonamide (B165840) derivatives, which demonstrated efficacy comparable to or surpassing indomethacin (B1671933), along with selective COX-2 inhibitory activity. nih.gov A complex organic molecule, 2-[2-chloro-4-[(E)-[5-(2-chlorophenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H- herts.ac.ukmdpi.comthiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-6-methoxyphenoxy]acetic acid, a thiazolopyrimidine derivative, has been noted for its potential anti-inflammatory activity. ontosight.ai

Thiazole and thiadiazole derivatives are well-recognized for their broad spectrum of antimicrobial and antifungal activities. nih.govcapes.gov.brnih.govontosight.aimdpi.commdpi.comnih.govresearchgate.netresearchgate.netnih.govdovepress.com The 1,3,4-thiadiazole (B1197879) core, in particular, is a promising motif for the development of new antimicrobial agents. ontosight.airesearchgate.netnih.gov

Research Findings on Antimicrobial and Antifungal Thiadiazole Derivatives:

| Compound Class/Feature | Activity | Specific Examples/Findings | References |

| 1,3,4-Thiadiazole derivatives | Antifungal | Active against Rhizopus oryzae | nih.gov |

| 1,3,4-Thiadiazole derivatives | Antibacterial | Active against S. aureus, Bacillus subtilis, E. coli | nih.gov |

| 2-amino-1,3,4-thiadiazole (B1665364) derivatives | Antimicrobial | Some showed higher activity than standard drugs | dovepress.com |

| Thiazole derivatives with benzothiazole (B30560) moiety | Antibacterial | Thiophene 13 active against S. aureus | nih.gov |

| Thiazole derivatives with benzothiazole moiety | Antifungal | Thiazole 3 and pyrazolo[1,5-a]pyrimidine (B1248293) 21b potent against A. fumigatus and F. oxysporum | nih.gov |

| 2-phenylacetamido-thiazole derivatives | Antibacterial | Potent Escherichia coli KAS III inhibitory activity | mdpi.com |

| 1,4-phenylenebisthiazole compounds | Antimicrobial | Active against bacterial and fungal strains | mdpi.com |

The presence of a sulfur ring in the chemical structure of thiadiazole is believed to facilitate its penetration of microbial cell walls, contributing to its efficacy. nih.gov

Thiazole and thiadiazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including significant anticancer and antiproliferative properties. ontosight.aimdpi.comontosight.aimdpi.comnih.govresearchgate.netbibliotekanauki.plmdpi.comnih.govjapsonline.comresearchgate.netnih.govendocrinedisruption.org

Key Research Findings on Anticancer Thiazole and Thiadiazole Derivatives:

| Compound Class/Feature | Cancer Cell Lines Tested | Key Findings | References |

| Thiazole derivatives | Leukemia HL-60 | Compound 4b induced cell cycle arrest at G2/M phase and pre-G1 apoptosis, increasing caspase 3 concentration. | bibliotekanauki.pl |

| Thiazolone-based compounds with pyrazoline moiety | Leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, breast | Most displayed anticancer activity; Compound 16 showed selective influence on colon cancer cell lines (e.g., HT 29). | nih.gov |

| Pyrimidine, thioxopyrimidine, iminopyrimidine, and thiazolopyrimidine derivatives | Hepatocellular carcinoma HepG-2, human prostate adenocarcinoma PC-3, human colorectal carcinoma HCT-116 | Compounds 7c, 8a, and 12a showed high activity against PC-3; compounds 11b and 12a revealed higher activity against HCT-116. | japsonline.com |

| Thienotriazolopyrimidinone and related derivatives | CNE2 (nasopharyngeal), KB (oral), MCF-7 (breast), MGC-803 (gastric) | Compounds 20, 19, 17, 16, and 11 showed significant cytotoxicity. | mdpi.com |

| Thiazolopyrimidine derivatives | Lung cancer | Explored for chemotherapy and antiproliferative effects. | pubcompare.ai |

These findings highlight the potential of synthesizing this compound-related compounds or incorporating its structural motifs into new designs to develop novel anticancer agents.

Herbicide resistance in weeds poses a significant challenge to agricultural practices, broadly categorized into target-site resistance (TSR) and non-target site resistance (NTSR). cambridge.orgresearchgate.net this compound, as a microtubule assembly inhibitor, is susceptible to these resistance mechanisms. epa.govuppersouthplatte.org

Mechanisms of Herbicide Resistance Relevant to this compound:

Target-Site Resistance (TSR): This mechanism involves alterations to the herbicide's specific target protein, such as mutations in α-tubulin for Group 3 herbicides like this compound, which can reduce or destroy the herbicide's ability to bind. cambridge.orguppersouthplatte.orgpesticidestewardship.org TSR can also arise from amplification of the target gene, leading to overexpression of the target enzyme. cambridge.org

Non-Target Site Resistance (NTSR): NTSR mechanisms reduce the amount of active herbicide reaching the target site. These include reduced absorption or translocation, increased sequestration (compartmentalization), and enhanced metabolic degradation. cambridge.orgresearchgate.netpesticidestewardship.org

Metabolism-based herbicide resistance is a particularly concerning form of NTSR, as it can confer resistance to herbicides from various chemical classes. researchgate.net For instance, the rapid and extensive oxidation of this compound, particularly in the thiazoline ring and the transformation of the isobutyl side chain, leads to its deactivation in plants and animals. epa.govresearchgate.netresearchgate.net In pigweed (Amaranthus retroflexus L.), this compound metabolism was significantly inhibited by cytochrome P450 monooxygenase inhibitors, indicating the role of these enzymes in resistance. researchgate.net Similarly, enhanced metabolism via cytochrome P450 mixed-function oxidases is a known mechanism of multiple resistance in Lolium rigidum. ucanr.edu

While the provided research outlines the mechanisms by which resistance occurs and how this compound is metabolized, specific derivatization strategies explicitly detailing the synthesis of this compound analogues designed to overcome these resistance mechanisms are not detailed. However, understanding these metabolic pathways and target-site alterations is foundational for future derivatization efforts aimed at developing new this compound derivatives that are less susceptible to deactivation or can effectively target altered binding sites in resistant weed biotypes.

Structure Activity Relationship Sar Studies of Thiazopyr and Its Derivatives

SAR for Herbicidal Activity

Thiazopyr's herbicidal activity is intrinsically linked to its molecular architecture, which features a pyridine (B92270) ring, a thiazole (B1198619) ring, an isobutyl side chain, and fluoroalkyl substitutions.

The pyridine ring is a fundamental structural motif in numerous agrochemicals, including herbicides like This compound (B54509) researchgate.netresearchgate.net. While specific detailed SAR for substitutions on this compound's pyridine ring is not extensively documented in public literature, general trends observed in related phenoxypyridine herbicides indicate that substitutions on this ring can significantly influence activity mdpi.com. For instance, the introduction of a pyridine ring into certain herbicide scaffolds has been shown to substantially increase herbicidal activity and improve lipid solubility, which is beneficial for uptake and translocation within plants mdpi.com. Electron-withdrawing groups such as fluorine (F), chlorine (Cl), bromine (Br), nitro (NO₂), cyano (CN), and trifluoromethyl (CF₃) are commonly found as substitutions on the phenoxypyridine moiety of effective herbicides, suggesting their role in enhancing activity mdpi.com.

This compound incorporates a 4,5-dihydro-1,3-thiazol-2-yl group as part of its structure uni.luherts.ac.uk. In plants, the dihydrothiazole ring of this compound undergoes metabolic transformations, including sulfur oxidation and ring opening epa.govresearchgate.net. While the thiazole ring is a recognized pharmacophore in various biologically active compounds, including some pesticides, specific structure-activity relationship details concerning how modifications to the thiazole ring directly impact this compound's herbicidal potency are not widely detailed in available research, beyond its role in the compound's metabolic fate.

The isobutyl side chain of this compound is a key site for metabolic transformation in plants epa.gov. Research on the metabolic deactivation of this compound indicates that its hydrolysis to the corresponding acidic metabolite significantly reduces its herbicidal activity, with the acidic metabolite possessing less than 1% of the parent compound's efficacy nih.gov. This suggests that the intact ester linkage and the isobutyl side chain are critical for the full expression of this compound's herbicidal properties. In broader SAR studies for other compounds, an increase in the carbon chain length of certain side chains has been observed to decrease herbicidal activity mdpi.com.

This compound features both difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups in its structure uni.luherts.ac.uk. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and its ability to significantly impact the physicochemical properties of molecules researchgate.netresearchgate.net. The introduction of such fluoroalkyl groups can enhance biological activity by increasing lipophilicity and providing protection against enzymatic metabolism, thereby improving bioavailability and efficacy researchgate.netresearchgate.net. These characteristics are generally advantageous for the activity and persistence of agrochemicals.

SAR for Non-Herbicidal Biological Activities

Beyond its primary herbicidal application, derivatives structurally related to this compound, specifically thiazolo[3,2-a]pyrimidine derivatives, have been investigated for other biological activities.

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated notable anti-inflammatory activity in various studies herts.ac.ukwikipedia.orgfishersci.beuni.lumims.com. Some compounds within this class have shown significant anti-inflammatory effects, in certain instances exceeding the performance of indomethacin (B1671933), a commonly used anti-inflammatory medication herts.ac.uk.

For example, a study highlighted several thiazolo[3,2-a]pyrimidine derivatives (specifically compounds 2a-c, 2e, 2o, and 2v) that exhibited a progressive increase in anti-inflammatory activity, reaching peak efficacy at 5 hours post-administration, surpassing indomethacin's activity herts.ac.uk. Another investigation identified compounds 1b, 1c, 4a, and 4c as possessing moderate anti-inflammatory activity when tested at a dose of 100 mg/kg, in comparison to indomethacin wikipedia.orgmims.com. Furthermore, compound 6a, characterized by a 2-methoxyphenyl group at position 5 and a benzylidene group at position 2, was reported as a potent anti-inflammatory agent within its series mims.com.

The observed anti-inflammatory activities of these derivatives suggest a potential for developing novel therapeutic agents based on the thiazolo[3,2-a]pyrimidine scaffold.

Table 1: Select Thiazolo[3,2-a]pyrimidine Derivatives and Their Anti-inflammatory Activity

| Compound Reference (from source) | Key Structural Feature (if specified) | Observed Anti-inflammatory Activity | Comparison to Indomethacin |

| 2a-c, 2e, 2o, 2v herts.ac.uk | Thiazolo[3,2-a]pyrimidine derivatives | Gradual increase, maximum at 5 hours | Surpassed Indomethacin herts.ac.uk |

| 1b, 1c, 4a, 4c wikipedia.orgmims.com | Thiazolo[3,2-a]pyrimidine derivatives | Moderate activity at 100 mg/kg | Compared to Indomethacin wikipedia.orgmims.com |

| 6a mims.com | 2-methoxyphenyl at position 5, benzylidene at position 2 | Most potent in its series | - |

Antimicrobial and Antifungal Activities of Thiazole/Thiadiazole Derivatives

Thiazole and thiadiazole rings serve as crucial scaffolds in the development of antimicrobial and antifungal agents, with their biological activity highly dependent on the nature and position of substituents.

Antimicrobial Activity: SAR studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have demonstrated that the antimicrobial activity is influenced by the substituents on the thiadiazole nucleus. For instance, p-chlorophenyl (compound 11c) and p-nitrophenyl (compound 11e) derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The p-nitrophenyl derivative (11e) also showed good activity against the Gram-negative bacterium Escherichia coli nih.gov. Other thiazole derivatives, specifically 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, demonstrated broad-spectrum antimicrobial activity against Staphylococcus pneumoniae and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 7.81 µg/mL, comparable to ampicillin (B1664943) nih.gov. Certain 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole compounds exhibited superior activity against Pseudomonas aeruginosa (MICs = 15.625–31.25 µg/mL) compared to amoxicillin (B794) nih.gov.

Antifungal Activity: The introduction of specific moieties can significantly enhance antifungal properties. For 1,3,4-thiadiazole (B1197879) derivatives, the addition of an adamantyl moiety at the C-5 position of the thiadiazole ring was found to increase antifungal activity against Candida albicans nih.gov. In phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety, an electron-withdrawing group at the ortho-position of the benzene (B151609) ring was crucial for remarkable antifungal activity. For example, compound 5b, with an ortho-fluoro group, showed excellent antifungal activity against Sclerotinia sclerotiorum (EC50 = 0.51 μg/mL), which was comparable to the commercial fungicide Carbendazim (EC50 = 0.57 μg/mL). This ortho-fluoro substitution was more potent than ortho-chloro (compound 5c) or ortho-bromo (compound 5d) groups mdpi.com. Triazolo-thiadiazole derivatives also showed potent antifungal activities, with compound 4, possessing a 2-(2-methoxy-phenyl)-ethyl group at position 6, demonstrating the highest potency (MIC 2–10 μg/mL), being up to 80-fold more active than ketoconazole (B1673606) mdpi.com.

Table 1: Selected Antimicrobial and Antifungal Activities of Thiazole/Thiadiazole Derivatives

| Compound Type | Key Structural Feature | Activity | Target Microorganism / Fungi | EC50 / MIC (µg/mL) | Reference Drug (EC50 / MIC) | Source |

| 2-amino-1,3,4-thiadiazole (11e) | p-nitrophenyl derivative | Antibacterial | E. coli | Good activity | Ampicillin | nih.gov |

| Phenylthiazole-thiadiazole thione (5k) | Electron-withdrawing group at meta-position of benzene | Antibacterial | Ralstonia solanacearum | 2.23 | Thiodiazole copper (52.01) | mdpi.com |

| Phenylthiazole-thiadiazole thione (5b) | ortho-fluoro group on benzene ring | Antifungal | Sclerotinia sclerotiorum | 0.51 | Carbendazim (0.57) | mdpi.com |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole (60, 62, 65) | Varying substituents | Antibacterial | S. pneumoniae, S. epidermidis | 0.03–7.81 | Ampicillin (0.6–0.24) | nih.gov |

| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole (57-60) | Varying substituents | Antibacterial | P. aeruginosa | 15.625–31.25 | Amoxicillin (>500) | nih.gov |

| Triazolo-thiadiazole (4) | 2-(2-methoxy-phenyl)-ethyl group at position 6 | Antifungal | Various fungi | MIC 2–10, MFC 5–20 | Ketoconazole (MIC 200–1000) | mdpi.com |

| Thiazole-1,3,5-triazine (5, 9) | Di-hydrophobic fragment on 1,3,5-triazine | Antifungal | C. albicans, C. glabrata | MIC < Fluconazole, Eq. Amphotericin B | Fluconazole, Amphotericin B | nih.gov |

Anticancer Activity of Thiazole-based Compounds

Thiazole-based compounds have garnered significant attention in anticancer drug discovery due to their diverse mechanisms of action and promising inhibitory activities against various cancer cell lines.

SAR Insights: The thiazole nucleus is a versatile scaffold for designing anticancer agents. SAR studies indicate that thiazole derivatives can exert their anticancer effects through multiple pathways, including inducing apoptosis, disturbing tubulin assembly, inhibiting key signaling pathways such as NFkB/mTOR/PI3K/AkT, regulating estrogen-mediated activity, and modulating critical targets like topoisomerase and HDAC nih.govresearchgate.net.

Specific examples highlight the potency of certain derivatives:

Several thiazole derivatives have shown remarkable anticancer activity with very low IC50 values. Compounds 29, 40, 62, and 74a, for instance, exhibited IC50 values of 0.05 μM, 0.00042 μM, 0.18 μM, and 0.67 μM, respectively nih.govresearchgate.net.

1,3,4-thiadiazole derivatives have also demonstrated promising antitumor activity. Compounds such as 16c, 21c, 10g, 21b, and 10h showed IC50 values against the liver carcinoma cell line HEPG2-1 ranging from 0.86 to 1.44 µM, comparable to the reference drug doxorubicin (B1662922) (IC50 = 0.72 µM) jst.go.jp.

Another highly promising 1,3,4-thiadiazole derivative, compound 4h, showed excellent activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values of 2.03 ± 0.72 µM and 2.17 ± 0.83 µM, respectively, surpassing the reference drug Harmine mdpi.com.

Thiazole-based thiosemicarbazones, specifically derivatives 9 and 11b, displayed promising cytotoxic activity against MCF-7 breast cancer cells (IC50 = 14.6 ± 0.8 μM and 28.3 ± 1.5 μM, respectively), close to that of Cisplatin (IC50 = 13.6 ± 0.9 μM) dovepress.com.

Thiazolo[3,2-a]pyrimidines, such as compounds 34 and 24, demonstrated sensitivity against non-small cell lung cancer (Hop-92), ovarian cancer (IGROV1), and melanoma (SK-MEL-2) cell lines, with GI50 values of 5.89% and 5.0%, respectively nih.gov.

Table 2: Selected Anticancer Activities of Thiazole/Thiadiazole Derivatives

| Compound Type | Key Structural Feature / Compound ID | Activity | Cancer Cell Line(s) | IC50 / GI50 (µM or %) | Reference Drug (IC50) | Source |

| Thiazole derivative | Compound 40 | Anticancer | Not specified (general) | 0.00042 | N/A | nih.govresearchgate.net |

| Thiazole derivative | Compound 29 | Anticancer | Not specified (general) | 0.05 | N/A | nih.govresearchgate.net |

| 1,3,4-thiadiazole (16c) | Varying substituents | Antitumor | HEPG2-1 (liver carcinoma) | 0.86 | Doxorubicin (0.72) | jst.go.jp |

| 1,3,4-thiadiazole (4h) | Pyridine moiety | Anticancer | HTC-116 (colon), HepG-2 (hepatocellular) | 2.03 ± 0.72, 2.17 ± 0.83 | Harmine (2.40 ± 0.12, 2.54 ± 0.82) | mdpi.com |

| Thiazole-based thiosemicarbazone (9) | Thiophene conjugates | Cytotoxic | MCF-7 (breast cancer) | 14.6 ± 0.8 | Cisplatin (13.6 ± 0.9) | dovepress.com |

| Thiazolo[3,2-a]pyrimidine (34) | Not specified | Anticancer | Hop-92 (NSCLC), IGROV1 (ovarian), SK-MEL-2 (melanoma) | GI50 5.89% | N/A | nih.gov |

Computational and Molecular Modeling Approaches in SAR (e.g., SOMFA, Molecular Docking)

Computational methods play a pivotal role in modern drug discovery, enabling researchers to predict, understand, and optimize the biological activity of compounds. For thiazole and thiadiazole derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are extensively employed in SAR studies.

Molecular Docking: Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding orientation and affinity. This approach provides insights into the molecular mechanisms of action and helps identify key structural features for optimal binding.

In studies of 2,4-disubstituted thiazole derivatives with antimicrobial activity, molecular docking revealed that the presence of NO2 and OCH3 groups at the para-position of the phenyl group enhanced activity by increasing affinity towards the target enzyme glucosamine-6-phosphate synthase researchgate.net.

For imidazo[2,1-b] ontosight.aiamericanelements.comontosight.aithiadiazole derivatives, molecular docking was used to determine potential binding conformations and the effect of substituents on antifungal activities. The most active compound (compound 10) had a favorable docking score, correlating with its low octanol/water partition coefficient and high HOMO energy biruni.edu.tr.

Molecular docking studies on certain 1,3,4-thiadiazole derivatives with anticancer activity established a binding site with Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), suggesting this as a potential target mdpi.com.

For thiazole-based thiosemicarbazones showing anticancer activity, molecular docking analysis predicted their fit into the binding site of the Rab7b protein dovepress.com.

In the context of antifungal agents, docking studies have implicated CYP51 inhibition as a mechanism for thiazole derivatives' antifungal activity, while E. coli MurB inhibition was suggested for antibacterial activity researchgate.net.

Molecular docking studies on thiazolopyrimidines indicated that active compounds could effectively bind within the minor groove of DNA, specifically interacting with AT base pairs, contributing to their anticancer activity nih.gov.

Benzo[d]thiazole-hydrazones, evaluated as H+/K+ ATPase inhibitors and anti-inflammatory agents, showed that electron-donating groups (OH and OCH3) were favored for H+/K+ ATPase inhibition, while electron-withdrawing groups (F, Cl, Br, and NO2) were favored for anti-inflammatory activity, as supported by docking scores rsc.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between chemical structure and biological activity, allowing for the prediction of activity for new compounds and the identification of structural features critical for potency.

QSAR studies on 2,4-disubstituted thiazole derivatives for antimicrobial activity identified molecular connectivity index (2χv) and Kier's shape index (κ α3) as key parameters influencing their interaction with the target site of microorganisms researchgate.net.

QSAR, alongside ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking, and molecular dynamics simulations, has been utilized to explore 2-amino thiazole derivatives as Aurora Kinase Inhibitors for breast cancer. These studies highlighted the importance of atomic volume, atomic charges, and Sanderson's electronegativity in designing effective lead compounds acs.org.

These computational approaches are invaluable for rational drug design, guiding the synthesis of new this compound derivatives with targeted biological activities by predicting optimal structural modifications and potential molecular targets.

Advanced Analytical Methodologies for Thiazopyr Detection and Quantification

Extraction and Sample Preparation Techniques

Solid-Liquid Extraction (SLE)

Solid-Liquid Extraction (SLE) is a foundational technique often employed for the initial separation of thiazopyr (B54509) from solid matrices such as soil and plant tissues. For instance, this compound has been successfully extracted from soil and plant samples using ethyl acetate (B1210297). In the analysis of herbicides, including this compound, in soil, a mixture of acetone/water (90:10) has been utilized as an extraction solvent. Ethyl acetate can serve as an alternative when hexazinone (B1673222) is not a target analyte.

Comparative studies evaluating traditional SLE methods against other techniques like QuEChERS and Soxhlet extraction for pesticides in soil have demonstrated varying performance in terms of recoveries and limits of detection (LODs). SLE is a common sample preparation technique for contaminants in solid matrices, and it can be combined with other methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or sonication to enhance extraction efficiency uni.lu.

Liquid-Phase Microextraction (LPME) (e.g., Metal Sieve-Linked Double Syringe)

Liquid-Phase Microextraction (LPME) represents a modern advancement in sample preparation, characterized by its use of minimal amounts of water-insoluble solvents for analyte extraction from liquid samples. A notable innovation in this domain is the metal sieve-linked double syringe (MSLDS) system. This system facilitates LPME by eliminating the need for a disperser solvent, thereby simplifying the procedure. The MSLDS enhances extraction efficiency by promoting pressurized mixing and increasing the surface area for interaction between the analyte and the extraction solvent.

This specific LPME technique has been successfully applied for the trace determination of this compound residues, for example, in oolong tea samples. The efficacy of LPME methods, including those utilizing MSLDS, is highly dependent on the optimization of various parameters. These include the type and volume of the extraction solvent, the concentration of salts (e.g., NaCl), pH, and extraction time. Through such optimization, LPME can achieve remarkably low limits of quantification (LOQ) and high extraction recoveries, making it a sensitive and efficient sample preparation approach for this compound.

Deep Eutectic Solvent-based Dispersive Liquid-Liquid Microextraction (DLLME)

Deep Eutectic Solvent-based Dispersive Liquid-Liquid Microextraction (DLLME) is a simple, rapid, and cost-effective microextraction technique gaining prominence in analytical chemistry. The core principle of DLLME involves the rapid injection of a mixture comprising an extraction solvent (often a deep eutectic solvent) and a disperser solvent into an aqueous sample. This rapid injection leads to the formation of a cloudy solution, which consists of fine particles of the extraction solvent dispersed throughout the aqueous phase, maximizing the contact area for efficient analyte transfer.

Deep eutectic solvents (DESs) are a novel class of green solvents that are formed from a mixture of hydrogen bond donors and acceptors. They offer advantages such as low toxicity, good thermal stability, ease of preparation, and cost-effectiveness, positioning them as potential replacements for traditional organic extraction solvents. DES-based DLLME has been applied for the extraction and preconcentration of various pesticides, including from complex matrices like fruit juices and vegetables.

The performance of DES-based DLLME is optimized by carefully selecting parameters such as the type and volume of the DES, the volume of water in the sample, and the salt concentration. When optimized, this method can deliver excellent linearity, low LODs and LOQs, and satisfactory recoveries for target analytes.

Chromatographic and Spectrometric Methods

Chromatographic and spectrometric methods form the backbone of this compound detection and quantification, offering the necessary separation power and detection sensitivity for trace analysis in complex samples. Gas chromatography (GC) coupled with various detectors, particularly mass spectrometry (MS) and nitrogen-phosphorus detectors (NPD), are widely employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the accurate, feasible, and precise determination of this compound and its metabolites herts.ac.uk. The United States Environmental Protection Agency (EPA) has proposed GC-MS as an enforcement analytical method for this compound, specifying a limit of quantitation (LOQ) of 0.025 ppm for citrus samples herts.ac.uk. GC-MS, often incorporating ion trap detection or selected ion monitoring (SIM), serves as a crucial method for confirming the presence and levels of this compound.

Recent advancements in GC-MS technology, including the development of atmospheric pressure ionization sources, fast GC, comprehensive two-dimensional gas chromatography (GCxGC), and high-resolution mass spectrometry, have significantly enhanced its capabilities for pesticide residue determination. Furthermore, the combination of GC with quadrupole time-of-flight mass spectrometry (GC-QTOF/MS) alongside mini solid-phase extraction (mini-SPE) has been established for the quantification and high-throughput screening of multiclass pesticide residues in challenging matrices like tobacco. This approach has demonstrated satisfactory recoveries (70%–120%) and low detection limits (0.05–29.9 ng/g) for a high percentage of pesticides. The inherent ability of MS to provide direct information on the analyte's structure contributes significantly to the selectivity of this hyphenated technique.

Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD)

Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD) is a highly sensitive and selective analytical technique specifically designed for the detection of compounds containing nitrogen and phosphorus. This compound, containing nitrogen, is amenable to detection by GC-NPD, and this method is often used in conjunction with GC-MS for confirmation.

The operational principle of GC-NPD relies on the ionization of nitrogen and phosphorus atoms within a hydrogen flame, which generates an electrical signal directly proportional to the concentration of the target compound. This selective detection capability makes GC-NPD particularly valuable for analyzing complex samples containing trace amounts of nitrogen- or phosphorus-containing pesticides.

For the determination of this compound in environmental samples such as soil and plants, GC-NPD has demonstrated high analytical performance. Studies have reported average recoveries consistently above 97%, with low relative standard deviations ranging from 1% to 6%. The detection limits for this compound using GC-NPD have been reported as low as 0.01 µg/g in soil and 0.02 µg/g in plant samples. For other herbicides, detection limits of less than 0.01 ppm in soil have also been achieved.

Analytical Performance Parameters

The following tables summarize typical performance parameters for the discussed analytical methodologies applied to this compound or similar pesticides, based on detailed research findings.

Table 1: Performance of Extraction and Sample Preparation Techniques for this compound/Pesticides

| Technique | Matrix | Analyte(s) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |

| Solid-Liquid Extraction (SLE) | Soil, Plant | This compound | >97 | 1-6 | LOD: 0.01 µg/g (soil), 0.02 µg/g (plant) | |

| Solid-Liquid Extraction (Traditional) | Soil | Multiclass Pesticides (e.g., Fenitrothion) | 40-91 | <19 | LOD: <12 µg/kg (most) | |

| Liquid-Phase Microextraction (LPME) (Metal Sieve-Linked Double Syringe) | Oolong Tea | This compound | >97 | 1-6 | LOD: 0.01 µg/g (soil), 0.02 µg/g (plant) | |

| Liquid-Phase Microextraction (LPME) | Wine | 66 Target Pesticides | 69-119 | 1-10 | LOQ: 0.05-20.0 µg/kg | |

| Deep Eutectic Solvent-based DLLME | Fruit Juices, Vegetables | Some Pesticides | N/A | ≤6.0 | LOD: 0.01-0.09 ng/mL | |

| Deep Eutectic Solvent-based DLLME | Aqueous Samples | Pesticides (Model Compounds) | N/A | N/A | LOD: 0.46-3.1 ng/mL, LOQ: 1.5-11 ng/mL |

Table 2: Performance of Chromatographic and Spectrometric Methods for this compound/Pesticides

| Method | Matrix | Analyte(s) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |

| GC-MS | Citrus | This compound and metabolites | N/A | N/A | LOQ: 0.025 ppm | herts.ac.uk |

| GC-MS (Ion Trap Detection) | Soil, Plant | This compound | >97 | 1-6 | LOD: 0.01 µg/g (soil), 0.02 µg/g (plant) | |

| GC-MS (SIM) | Soil | This compound and other herbicides | >80 | N/A | LOD: <0.01 µg/g | |

| GC-QTOF/MS with mini-SPE | Tobacco | Multiclass Pesticides | 70-120 | <20 | LOD: 0.05-29.9 ng/g, LOQ: 0.20-98.8 ng/g | |

| GC-NPD | Soil, Plant | This compound | >97 | 1-6 | LOD: 0.01 µg/g (soil), 0.02 µg/g (plant) | |

| GC-NPD | Soil | This compound and other herbicides | >80 | N/A | LOD: <0.01 µg/g | |

| GC-NPD | Sediment | Pesticides (e.g., Diazinon, Methyl Parathion) | 61.6-118 | 2.1-17 | LOD: 0.23-1.8 ng/g dry sediment |

High-Performance Liquid Chromatography (HPLC) for Metabolite Resolution

High-Performance Liquid Chromatography (HPLC) is a valuable technique for separating and identifying this compound and its transformation products. Studies investigating the metabolism of this compound in biological systems, such as plants and lactating ruminants, have utilized HPLC, often coupled with radiometric detection, to resolve and characterize metabolites. One study using HPLC with radiometric detection demonstrated the complexity of this compound metabolism in plants, where 29% of the initial extract radioactivity was resolved into 26 discernible peaks. herts.ac.uk From over 40 peaks observed, nine significant metabolites were identified and characterized. herts.ac.uk These findings indicate that this compound undergoes extensive and rapid degradation in plants, resulting in a large number of polar metabolites present at low concentrations, typically below 10% of the total radioactive residue. herts.ac.uk The recovery rates for these identified metabolites ranged from 0.1% to 9.4% of the total radioactive residue. herts.ac.uk Sample preparation for HPLC analysis in such studies involved extraction using solvent mixtures like acetonitrile/water, followed by partitioning and cleanup steps to isolate the analytes before chromatographic separation and detection. herts.ac.uk The effectiveness of HPLC in resolving numerous components in complex biological extracts is crucial for comprehensive metabolite profiling.

Electrochemical Methods

Electrochemical techniques offer alternative and often complementary approaches for the determination of electroactive compounds like this compound. Differential Pulse Polarography (DPP) and Cyclic Voltammetry (CV) are among the electrochemical methods that have been applied to the analysis of this herbicide.

Differential Pulse Polarography and Cyclic Voltammetry

Differential Pulse Polarography (DPP) has been developed as a method for determining this compound in different matrices, including fruit juice and soil samples. nih.govmetabolomicsworkbench.org Investigations into the polarographic behavior of this compound have revealed the presence of two distinct cathodic peaks within a pH range of 1.0 to 8.0. metabolomicsworkbench.org The optimization of pH and other polarographic parameters is essential to achieve optimal conditions for the reduction and subsequent determination of this compound. nih.govmetabolomicsworkbench.org

Cyclic Voltammetry (CV) is frequently employed alongside DPP to gain further insight into the electrochemical characteristics of the analyte. For this compound, cyclic voltammetry studies have characterized the main reduction peak as irreversible and diffusion-controlled. nih.gov The combined use of techniques like DPP and CV can contribute to improved selectivity and sensitivity in the electrochemical analysis of pesticides. uni.lu

Method Validation and Performance Characteristics

Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose, ensuring the generation of reliable and accurate data. For this compound analysis, validation involves evaluating several key performance characteristics across different matrices.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Various Matrices (Soil, Water, Plant, Tea)

The sensitivity of an analytical method is often defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For this compound and its monoacid metabolite in water and soil, reported LOQ values are 0.1 ppb in water and 0.01 ppm in soil. nih.gov Another analytical method using GC/ECD for this compound in soil and water reported an LOQ of 0.1 µg/kg or µg/L. When using differential pulse polarography for this compound determination in fruit juice and soil, a detection limit of 0.127 µg/mL has been reported. nih.gov

In the context of multi-residue pesticide analysis that may include this compound, LODs and LOQs can vary depending on the matrix and the specific analytical technique. For instance, in the analysis of pesticides in tea samples, reported LODs ranged from 0.03 to 15 µg/kg and LOQs from 0.1 to 50 µg/kg. For this compound residues in soil and plant samples analyzed by gas chromatography, reported LODs were at least 0.01 μg/g in soil and 0.02 μg/g in plant. Generally, the LOD is estimated as three times the signal-to-noise ratio, while the LOQ is considered to be ten times the signal-to-noise ratio.

Here is a summary of reported LOD and LOQ values in various matrices:

| Analyte | Matrix | Method | LOD | LOQ | Source |

| This compound | Water | - | - | 0.1 ppb | nih.gov |

| This compound monoacid | Water | - | - | 0.1 ppb | nih.gov |

| This compound | Soil | - | - | 0.01 ppm | nih.gov |

| This compound monoacid | Soil | - | - | 0.01 ppm | nih.gov |

| This compound | Soil/Water | GC/ECD | - | 0.1 µg/kg or µg/L | |

| This compound | Fruit juice | DPP | 0.127 µg/mL | - | nih.gov |

| This compound | Soil | DPP | 0.127 µg/mL | - | nih.gov |

| This compound | Soil | GC | ≥ 0.01 μg/g | - | |

| This compound | Plant | GC | ≥ 0.02 μg/g | - | |

| Pesticides (range) | Tea | - | 0.03 to 15 µg/kg | 0.1 to 50 µg/kg | |

| Pesticides (range) | Soil | HPLC-MS/MS | 3.0 to 7.5 μg/kg | 10 to 25 μg/kg | |

| Pesticides (range) | Soil | HPLC-MS/MS | 0.02 to 13.2 μg/kg | 0.1 to 43.9 μg/kg | |

| Pesticides (all) | Tea | - | - | < 10 µg/kg |

Recovery Studies and Precision (RSD, %CV)

Recovery and precision are key indicators of method accuracy and reliability. Recovery studies involve spiking blank matrix samples with known concentrations of the analyte to determine the percentage recovered through the analytical procedure. Precision is typically assessed by analyzing replicate samples and is expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (%CV).

For this compound analysis in soil and plant samples using GC methods, average recoveries were reported to be consistently above 97%, with a relative standard deviation between 1% and 6%. In studies employing differential pulse polarography for spiked soil and orange juice samples, mean recoveries for this compound were found to be 20.2 ± 1.0 µg/g and 3.84 ± 0.12 µg/mL, respectively. nih.govmetabolomicsworkbench.org The low relative standard deviation values obtained in these studies confirm the high accuracy and precision of the proposed DPP method. nih.govmetabolomicsworkbench.org

In the context of multi-residue pesticide analysis which may include this compound, reported recoveries in tea samples ranged from 62% to 125% with RSDs below 18%. For pesticide analysis in soil by HPLC-MS/MS, recoveries between 70% and 120% with RSD ≤ 20% were reported for the majority of compounds in one method, while another method showed average recoveries from 63.2% to 113.8% with RSD between 1.9% and 7.1%. Recoveries for pesticides in tea at spiked levels have also been reported between 66.83% and 118.33% with RSD lower than 20%. Method validation guidelines often suggest acceptable precision values, such as ≤ 5% RSD for solutions and ≤ 10% RSD for suspensions, although these criteria can be matrix-dependent.

Here is a summary of reported recovery and precision data:

| Analyte | Matrix | Method | Recovery (%) | Precision (RSD or %CV) | Source |

| This compound | Soil | GC | > 97% (average) | 1% to 6% (RSD) | |

| This compound | Plant | GC | > 97% (average) | 1% to 6% (RSD) | |

| This compound (spiked) | Soil | DPP | 20.2 ± 1.0 µg/g (mean) | Low RSD | nih.govmetabolomicsworkbench.org |

| This compound (spiked) | Orange juice | DPP | 3.84 ± 0.12 µg/mL (mean) | Low RSD | nih.govmetabolomicsworkbench.org |